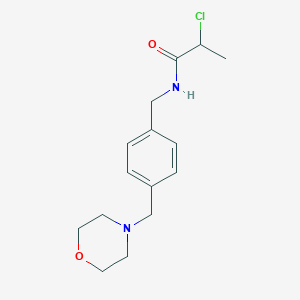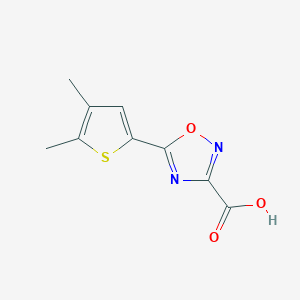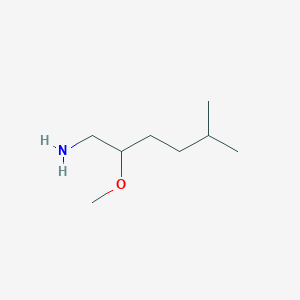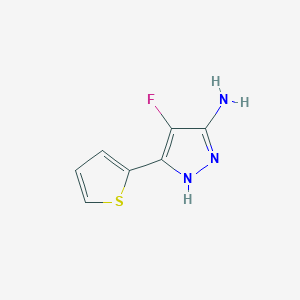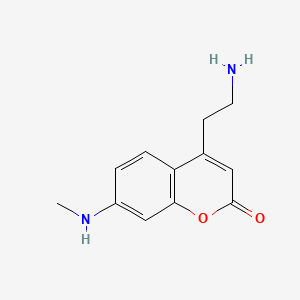![molecular formula C28H27N5O B13322429 4-(3-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)propyl)morpholine](/img/structure/B13322429.png)
4-(3-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)propyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)propyl)morpholine is a complex organic compound that features a quinoline moiety linked to a pyrazolo[1,5-a]pyrimidine scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)propyl)morpholine typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and pyrazolo[1,5-a]pyrimidine intermediates, followed by their coupling through a series of condensation and cyclization reactions. Common reagents used in these steps include acids, bases, and various solvents such as tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions would be carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)propyl)morpholine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like manganese dioxide in toluene.
Reduction: Typically involves reducing agents such as sodium borohydride.
Substitution: Can occur at different positions on the quinoline or pyrazolo[1,5-a]pyrimidine rings.
Common Reagents and Conditions
Oxidation: Activated MnO2 in toluene under reflux conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-(3-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)propyl)morpholine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a kinase inhibitor, making it useful in studying cell signaling pathways.
Medicine: Potential therapeutic agent for treating cancers by inhibiting CDK2/cyclin A2.
Industry: Could be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of kinases, particularly CDK2/cyclin A2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . The molecular targets include the ATP-binding sites of the kinases, preventing their phosphorylation activity.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their kinase inhibitory activity.
Quinolinyl-pyrazoles: Used in various pharmacological applications.
Uniqueness
4-(3-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)propyl)morpholine is unique due to its dual moiety structure, combining the properties of quinoline and pyrazolo[1,5-a]pyrimidine. This dual structure enhances its binding affinity and specificity towards kinase targets, making it a promising candidate for drug development.
Properties
Molecular Formula |
C28H27N5O |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
4-[3-[4-(3-quinolin-4-ylpyrazolo[1,5-a]pyrimidin-6-yl)phenyl]propyl]morpholine |
InChI |
InChI=1S/C28H27N5O/c1-2-6-27-25(5-1)24(11-12-29-27)26-19-31-33-20-23(18-30-28(26)33)22-9-7-21(8-10-22)4-3-13-32-14-16-34-17-15-32/h1-2,5-12,18-20H,3-4,13-17H2 |
InChI Key |
VGFOINKSXBISSV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2-Methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B13322353.png)
![1-[(2-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13322360.png)
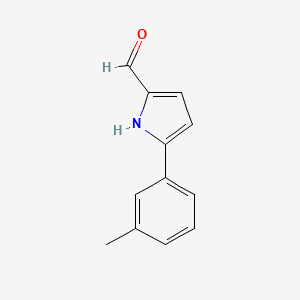

![9-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13322371.png)
![[(2-Fluorophenyl)methyl][3-(methylsulfanyl)propyl]amine](/img/structure/B13322376.png)
![2-(5H,6H,7H-Cyclopenta[B]pyridin-7-YL)-2,2-difluoroaceticacid](/img/structure/B13322377.png)
